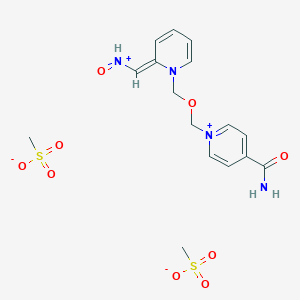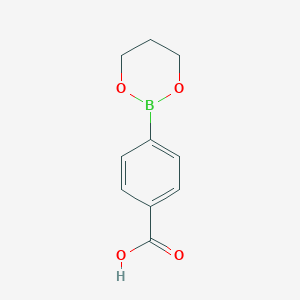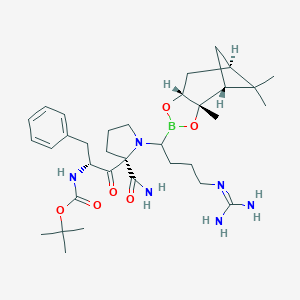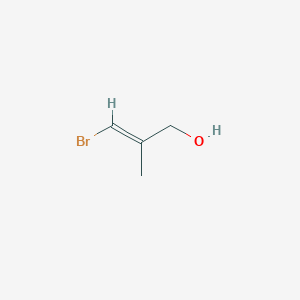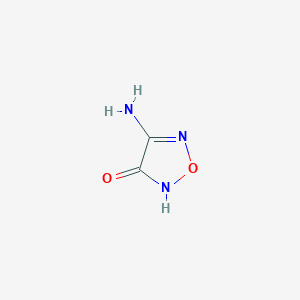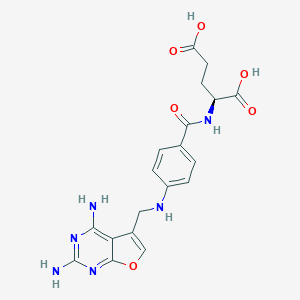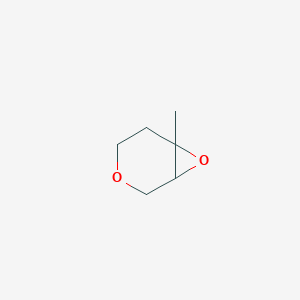
4-Methyl-3,4-epoxytetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-epoxytetrahydropyran (METHP) is a heterocyclic organic compound that contains a tetrahydropyran ring with an epoxy group and a methyl group attached to it. METHP is a colorless liquid with a boiling point of 145-146°C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The exact mechanism of action of 4-Methyl-3,4-epoxytetrahydropyran is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
4-Methyl-3,4-epoxytetrahydropyran has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 4-Methyl-3,4-epoxytetrahydropyran has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3,4-epoxytetrahydropyran has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used in a variety of reactions. However, it also has some limitations. For example, it is highly reactive and can be difficult to handle in large quantities. Additionally, it can be toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research on 4-Methyl-3,4-epoxytetrahydropyran. One area of interest is its potential as a therapeutic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Additionally, 4-Methyl-3,4-epoxytetrahydropyran could be used as a starting material for the synthesis of new compounds with potential pharmacological properties. Finally, there is a need for further research on the synthesis and properties of 4-Methyl-3,4-epoxytetrahydropyran derivatives.
Méthodes De Synthèse
4-Methyl-3,4-epoxytetrahydropyran can be synthesized by the reaction of 4-methyltetrahydrofuran with peracetic acid. The reaction proceeds via an epoxidation mechanism, where the peracetic acid acts as an oxidizing agent to convert the double bond in the tetrahydropyran ring to an epoxy group.
Applications De Recherche Scientifique
4-Methyl-3,4-epoxytetrahydropyran has been widely used as a reagent in organic synthesis and as an intermediate in the production of various compounds. It has also been studied for its potential pharmacological properties. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to possess anti-inflammatory and anti-tumor activities in vitro.
Propriétés
Numéro CAS |
134309-95-8 |
|---|---|
Nom du produit |
4-Methyl-3,4-epoxytetrahydropyran |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
6-methyl-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3 |
Clé InChI |
GBRYJLRRPQMVTN-UHFFFAOYSA-N |
SMILES |
CC12CCOCC1O2 |
SMILES canonique |
CC12CCOCC1O2 |
Synonymes |
D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



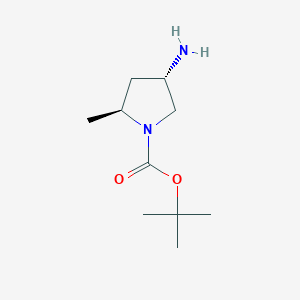
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
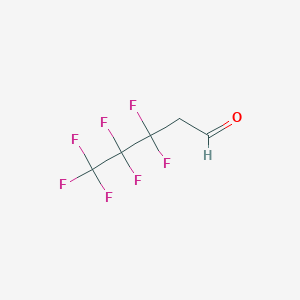
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
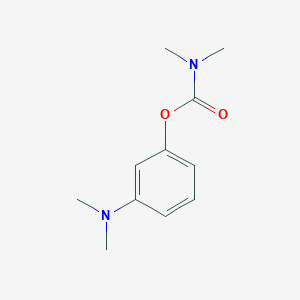
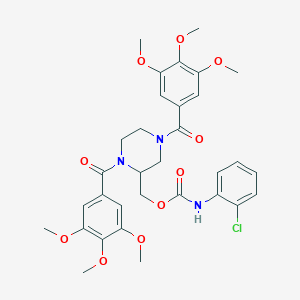
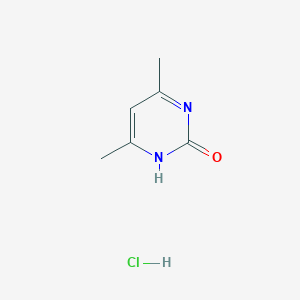
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
